2-Chloro-4-fluoro-5-methoxyphenylboronic acid is an organoboron compound characterized by its boronic acid functionality attached to a phenyl ring that includes chlorine, fluorine, and methoxy substituents. This compound has garnered attention for its applications in organic synthesis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. The molecular formula of this compound is C7H7BClF O3, and it plays a significant role in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through several methods, primarily involving reactions of substituted phenyl compounds with boron sources. It is commercially available from chemical suppliers such as Sigma-Aldrich and FUJIFILM Wako Chemical Corporation, although some specific products may be discontinued or out of stock.
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is classified as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and play a crucial role in synthetic organic chemistry.
The synthesis of 2-chloro-4-fluoro-5-methoxyphenylboronic acid typically involves the borylation of a suitable precursor compound. One common method includes the reaction of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene with a boron source like trimethyl borate under palladium-catalyzed conditions. This process replaces the iodine atom with a boronic acid group, resulting in the desired product.
The molecular structure of 2-chloro-4-fluoro-5-methoxyphenylboronic acid features a phenyl ring with three distinct substituents:
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is primarily involved in cross-coupling reactions, notably the Suzuki-Miyaura coupling. In this reaction, it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
The mechanism of action for 2-chloro-4-fluoro-5-methoxyphenylboronic acid primarily revolves around its role in cross-coupling reactions:
This mechanism allows for precise control over the formation of complex organic structures.
Relevant data includes melting point ranges and solubility profiles that can vary based on purity and specific formulations used during synthesis.
2-Chloro-4-fluoro-5-methoxyphenylboronic acid has several significant applications:
The compound’s core structure features a phenyl ring with three distinct substituents: chlorine at position 2, fluorine at position 4, and a methoxy group (–OCH₃) at position 5, while the boronic acid group (–B(OH)₂) is attached to position 1. This arrangement is confirmed by SMILES notation (COC1=CC(B(O)O)=C(C=C1F)Cl
) and InChIKey (KMSUZUNCVLTXJB-UHFFFAOYSA-N
), both standardized identifiers that precisely define its atomic connectivity [2] [6].
Table 1: Nomenclature and Structural Identifiers
System | Identifier | Value |
---|---|---|
IUPAC Name | Systematic nomenclature | 2-Chloro-4-fluoro-5-methoxyphenylboronic acid |
CAS Registry | Unique chemical identifier | 1256355-46-0 |
Molecular Formula | Atomic composition | C₇H₇BClFO₃ |
MDL Number | Database identifier | MFCD09998845 |
SMILES | Structural notation | COC1=CC(B(O)O)=C(C=C1F)Cl |
InChIKey | Hashed representation | KMSUZUNCVLTXJB-UHFFFAOYSA-N |
Nomenclature Ambiguity: Alternative naming conventions occasionally label this compound as 4-chloro-2-fluoro-5-methoxyphenylboronic acid (CAS 153122-60-2) due to differing ring-numbering systems. However, the connectivity remains identical, as confirmed by matching InChIKeys and structural representations [8] [9]. Spectroscopic data (e.g., NMR, IR) is notably absent from available literature, reflecting its status as a specialty reagent lacking full analytical characterization.
Boronic acids emerged as pivotal reagents in organic synthesis following the advent of the Suzuki-Miyaura coupling in 1979. While phenylboronic acid itself was documented earlier, halogenated derivatives like 2-chloro-4-fluoro-5-methoxyphenylboronic acid gained prominence in the 2000s with advances in:
Commercial availability expanded post-2010, with suppliers like Sigma-Aldrich (Catalog #CDS023265) and SynQuest Labs (Product #6660-7-0C) offering it as a solid for early-stage research. Documentation explicitly notes that analytical validation remains the buyer’s responsibility, reflecting its niche application in discovery workflows [2] [5].
This boronic acid exemplifies the convergence of steric and electronic modulation in cross-coupling. Key applications include:
Table 2: Commercial Landscape and Research Specifications
Supplier | Catalog Number | Purity | Form | Storage | Price (USD) |
---|---|---|---|---|---|
Sigma-Aldrich | CDS023265 | Not specified | Solid | Room temperature | Contact supplier |
Ambeed | AMBH99C0184E | 98% | Solid | 2–8°C (inert atm) | Not listed |
SynQuest Labs | 6660-7-0C | 98% | Solid | Ambient | Contact for bulk |
Fluorochem | FLUH99C85C72 | 95% | Solid | Ambient | Not listed |
Synthetic Challenges: The compound’s stability is influenced by boroxine formation—a trimeric dehydration product common to boronic acids. Optimal handling requires inert atmospheres and low temperatures to prevent this self-condensation [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: